sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
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Overview
Description
The compound sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biology, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound has potential therapeutic applications due to its structural similarity to certain natural products. It may be investigated for its efficacy in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
Sodium Picosulfate: A compound with a similar core structure but different functional groups.
Methyl Benzoate: Another compound with a similar aromatic core but different substituents.
Uniqueness
The uniqueness of sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound known for its intricate structure and potential biological activities. This compound features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core that contribute to its diverse interactions within biological systems.
Basic Information
Property | Value |
---|---|
IUPAC Name | Sodium;(4R)-4-[(3R,... |
Molecular Formula | C24H39NaO4 |
Molecular Weight | 414.554 g/mol |
CAS Number | 302-95-4 |
Structural Characteristics
The compound's structure includes:
- Multiple hydroxyl (-OH) groups that enhance its solubility and reactivity.
- A tetradecahydro-cyclopenta[a]phenanthren core that may influence its interaction with biological receptors.
The biological activity of sodium;(4R)-4-[(3R,... involves its interaction with various molecular targets. Research indicates that this compound may modulate pathways related to steroid metabolism and cellular signaling processes. The presence of hydroxyl groups suggests potential interactions with steroid receptors and other proteins involved in metabolic regulation.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Properties : The hydroxyl groups in its structure may contribute to scavenging free radicals and reducing oxidative stress in cells.
- Potential as a Therapeutic Agent : Research is ongoing to explore its efficacy in treating conditions such as metabolic syndrome and cardiovascular diseases.
Case Studies
-
Study on Anti-inflammatory Effects :
- A study conducted on animal models demonstrated that sodium;(4R)... significantly reduced markers of inflammation in tissues subjected to induced injury.
- Results showed a decrease in TNF-alpha and IL-6 levels post-treatment.
-
Antioxidant Activity Assessment :
- In vitro assays indicated that the compound effectively scavenged DPPH radicals and reduced lipid peroxidation in cell cultures.
- The antioxidant capacity was comparable to standard antioxidants like ascorbic acid.
Comparative Analysis
To understand the unique properties of sodium;(4R)... compared to similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Sodium;(4R)... | Cyclopenta[a]phenanthrene | Anti-inflammatory |
Deoxycholic Acid | Steroidal | Bile acid metabolism |
Other Hydroxylated Steroids | Steroidal | Hormonal regulation |
Uniqueness
What distinguishes sodium;(4R)... from other compounds is its specific stereochemistry and the combination of functional groups that may enhance its bioactivity. The unique arrangement allows for selective binding to biological targets which could lead to novel therapeutic applications.
Properties
Molecular Formula |
C24H39NaO4 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,17?,18-,19?,20?,21+,23+,24-;/m1./s1 |
InChI Key |
FHHPUSMSKHSNKW-AOXDKUDUSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
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